1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOPROPYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The iminophosphorane can also react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Industrial Production Methods
Industrial production methods for benzofuro[3,2-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOPROPYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOPROPYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOPROPYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of specific molecular targets and pathways. For example, benzofuro[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its antiproliferative and anticancer effects. Additionally, the compound may interact with other molecular targets involved in inflammation and pain pathways, contributing to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds have similar structures and biological activities, including anticancer and analgesic properties.
1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives also exhibit potent antitumor and analgesic effects.
Uniqueness
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOPROPYL-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features and the combination of biological activities it possesses. The presence of the isopropyl group and the piperidinecarboxamide moiety may contribute to its enhanced biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(2)22-19(24)13-7-9-23(10-8-13)18-17-16(20-11-21-18)14-5-3-4-6-15(14)25-17/h3-6,11-13H,7-10H2,1-2H3,(H,22,24) |
InChI Key |
QHETWWNKIGATPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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